2-Aminopropanoate;1-ethyl-3-methylimidazol-3-ium
Description
The compound 2-Aminopropanoate;1-ethyl-3-methylimidazol-3-ium is an ionic liquid (IL) composed of the 1-ethyl-3-methylimidazolium (EMIM⁺) cation and the 2-aminopropanoate (alanine derivative) anion. Ionic liquids are non-volatile, thermally stable solvents with tunable properties based on cation-anion combinations. The EMIM⁺ cation is widely studied due to its low viscosity and high electrochemical stability . This compound is hypothesized to exhibit unique solvation properties, making it suitable for applications in pharmaceuticals, catalysis, and green chemistry .
Properties
IUPAC Name |
2-aminopropanoate;1-ethyl-3-methylimidazol-3-ium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N2.C3H7NO2/c1-3-8-5-4-7(2)6-8;1-2(4)3(5)6/h4-6H,3H2,1-2H3;2H,4H2,1H3,(H,5,6)/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJYVKYFXBDKITN-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C[N+](=C1)C.CC(C(=O)[O-])N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminopropanoate;1-ethyl-3-methylimidazol-3-ium typically involves the reaction of 1-ethyl-3-methylimidazolium chloride with 2-aminopropanoic acid. The reaction is carried out in an aqueous medium under controlled temperature and pH conditions . The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Aminopropanoate;1-ethyl-3-methylimidazol-3-ium undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The imidazolium ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazolium ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or amines are employed under mild to moderate conditions.
Major Products Formed
Oxidation: Oxo derivatives of the amino group.
Reduction: Reduced forms of the imidazolium ring.
Substitution: Various substituted imidazolium derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2-Aminopropanoate;1-ethyl-3-methylimidazol-3-ium is C₉H₁₇N₃O₂, with a molecular weight of 199.25 g/mol. The compound is characterized by its high purity (typically exceeding 96%) and its ability to engage in various chemical interactions due to its ionic nature.
Scientific Research Applications
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Organic Synthesis and Catalysis
- The compound serves as a versatile reagent in organic synthesis, facilitating reactions such as the aza-Michael reaction, which is essential for synthesizing nitrogen-containing compounds. Its role as a catalyst in these reactions has been explored to enhance efficiency in chemical processes.
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Carbon Dioxide Capture
- Research indicates that this ionic liquid can be utilized to prepare amino acid-functionalized porous materials that act as efficient adsorbents for carbon dioxide capture. This application is particularly relevant in developing technologies aimed at mitigating climate change.
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Separation Processes
- Due to its specific interactions with certain molecules, 2-Aminopropanoate;1-ethyl-3-methylimidazol-3-ium has been investigated as an extractant for separating phenolic compounds from complex mixtures. This capability is significant for industries that require the purification of aromatic compounds.
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Biological Interactions
- Studies have shown that the compound interacts with various biomolecules, including proteins and nucleic acids. These interactions suggest potential therapeutic applications, including drug delivery systems and enzyme activity modulation.
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Drug Discovery
- The structural resemblance of this ionic liquid to biologically active compounds positions it as a candidate for drug discovery research. Investigations into its pharmacological properties could reveal new therapeutic effects.
Case Studies
Case Study 1: CO2 Capture Efficiency
A study demonstrated the effectiveness of 2-Aminopropanoate;1-ethyl-3-methylimidazol-3-ium in capturing carbon dioxide through specially designed porous materials. The results indicated significant improvements in CO2 adsorption capacity compared to traditional methods, highlighting its potential role in sustainable environmental technologies.
Case Study 2: Separation of Phenolic Compounds
In another study focused on industrial applications, the ionic liquid was employed to separate phenolic compounds from complex mixtures efficiently. The findings revealed that the compound could selectively extract phenolics with high yield, showcasing its utility in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-Aminopropanoate;1-ethyl-3-methylimidazol-3-ium involves its interaction with specific molecular targets and pathways. The imidazolium moiety facilitates ionic interactions, while the amino acid derivative can engage in hydrogen bonding and other non-covalent interactions. These properties enable the compound to modulate biological processes, such as ion transport and enzyme activity .
Comparison with Similar Compounds
Structural and Functional Comparison of Anions
The anion significantly influences IL properties. Below is a comparison of anions paired with the EMIM⁺ cation:
Physicochemical Properties
- Melting Point: EMIM⁺ with 2-aminopropanoate is expected to have a higher melting point than acetate (-20°C) or propionate due to hydrogen bonding . EMIM-Cl is solid at room temperature, whereas EMIM-BF₄ is liquid .
- Viscosity: Amino-functionalized anions (e.g., 2-aminopropanoate) increase viscosity compared to acetate or propionate . EMIM-BF₄ has low viscosity (∼34 cP at 25°C), making it ideal for electrolytes .
- Solubility: 2-Aminopropanoate ILs are water-soluble and polar-aprotic, similar to acetate . EMIM-BF₄ is hydrophobic and miscible with organic solvents .
Research Findings and Challenges
- Biodegradability: Carboxylate-based ILs (e.g., acetate, propionate) are more biodegradable than halides or sulfates . 2-Aminopropanoate ILs may further enhance this property .
- Toxicity: Amino-functionalized ILs require careful toxicity profiling; preliminary data suggest lower ecotoxicity than EMIM-BF₄ or EMIM-Cl .
- Stability : EMIM-BF₄ and EMIM-methyl sulfate exhibit superior thermal stability (>300°C) compared to carboxylate ILs .
Biological Activity
2-Aminopropanoate; 1-ethyl-3-methylimidazol-3-ium (often abbreviated as EMIM) is a compound that combines an amino acid derivative with an imidazolium ionic liquid. This hybrid structure has garnered attention for its unique biological activities, particularly in protein stabilization and modulation of amyloid fibrillization. This article reviews the biological activity of this compound, focusing on its effects on proteins, potential therapeutic applications, and underlying mechanisms.
Chemical Structure
The compound consists of:
- 2-Aminopropanoate : An amino acid derivative known for its role in protein synthesis and metabolism.
- 1-Ethyl-3-methylimidazol-3-ium : An imidazolium-based ionic liquid with unique solvation properties.
The chemical formula can be represented as:
Protein Stabilization
Research indicates that EMIM can stabilize proteins by influencing their folding pathways and enhancing solubility. Ionic liquids like EMIM have been shown to interact favorably with protein surfaces, potentially increasing their stability under various conditions. For instance, studies have demonstrated that EMIM can bind to lysozyme, a model protein, enhancing its thermal stability compared to other ionic liquids .
Modulation of Amyloid Fibrillization
One of the most significant biological activities of EMIM is its ability to modulate amyloid fibrillization. Amyloid fibrils are aggregates of proteins that can lead to various diseases, including Alzheimer's. EMIM has been found to accelerate the formation of amyloid fibrils in a dose-dependent manner, promoting structural changes in proteins that favor fibril formation . This effect varies depending on the specific ionic liquid used, with EMIM exhibiting a more pronounced effect than others, such as 1-butyl-3-methylimidazolium acetate.
Study 1: Lysozyme Fibrillization
A study investigated the kinetics of lysozyme amyloid formation in the presence of EMIM. It was found that:
- At concentrations of 0.5%, 1%, and 5% (v/v), EMIM significantly promoted fibrillization.
- The morphology of the resulting fibrils was characterized as needle-like, with increased variability at higher concentrations .
Study 2: Protein Stability
Another research highlighted the stabilization effects of EMIM on lysozyme:
- The presence of EMIM increased the thermal stability of lysozyme compared to control conditions.
- Docking studies suggested that EMIM interacts at the active site near Trp108, enhancing stability through electrostatic and hydrophobic interactions .
Data Tables
| Parameter | EMIM Concentration (%) | Fibril Formation Rate | Fibril Morphology |
|---|---|---|---|
| Lysozyme Fibrillization | 0.5 | Moderate | Needle-like |
| Lysozyme Fibrillization | 1 | High | Variable |
| Lysozyme Fibrillization | 5 | Very High | Complex |
Q & A
Q. What are the recommended methods for synthesizing 2-aminopropanoate;1-ethyl-3-methylimidazol-3-ium, and how can purity be validated?
Answer: Synthesis typically involves anion exchange or direct neutralization. For example:
Q. Purity validation :
Q. How can the crystal structure of this compound be resolved, and what software tools are recommended?
Answer: For single-crystal X-ray diffraction:
- Crystallization : Use slow evaporation in polar solvents (e.g., ethanol/water mixtures).
- Data collection : Employ synchrotron radiation for high-resolution data.
- Structure refinement : Use SHELXL for small-molecule refinement, leveraging constraints for imidazolium ring geometry and hydrogen bonding .
- Visualization : ORTEP-3 or WinGX for thermal ellipsoid plots and hydrogen-bonding networks .
Q. What spectroscopic techniques are most effective for characterizing its ionic interactions?
Answer:
- FT-IR : Identify carboxylate (COO⁻) stretching (~1560–1650 cm⁻¹) and imidazolium C–H vibrations (3100–3200 cm⁻¹) .
- Raman spectroscopy : Resolve anion-cation interactions via low-frequency modes (<200 cm⁻¹).
- ESI-MS : Confirm ion pairing in the gas phase; use negative/positive ion modes for anion/cation detection .
Advanced Research Questions
Q. How can contradictory data on thermal stability be resolved, particularly in varying experimental setups?
Answer: Thermogravimetric analysis (TGA) discrepancies often arise from:
- Heating rate : Use ≤10°C/min to avoid kinetic artifacts.
- Atmosphere : Conduct under N₂ vs. air to assess oxidative stability.
- Impurities : Pre-purify via vacuum drying (≥48 hours at 60°C).
- Data interpretation : Compare onset decomposition temperatures (T₀) instead of T₅₀ (50% mass loss) for consistency .
Q. What strategies optimize experimental design for studying its solvation effects in mixed ionic liquid/solvent systems?
Answer:
- Solvent selection : Use low-polarity solvents (e.g., dichloromethane) to minimize competitive interactions.
- Concentration gradients : Prepare solutions at 0.1–10 mM to study aggregation via dynamic light scattering (DLS).
- Computational modeling : Pair molecular dynamics (MD) simulations with experimental dielectric constant measurements to predict solvation shells .
Q. How can hydrogen-bonding networks between the 2-aminopropanoate anion and imidazolium cation be experimentally mapped?
Answer:
Q. What methodologies address challenges in quantifying its catalytic activity in asymmetric synthesis?
Answer:
- Substrate scope : Test enantioselectivity using chiral GC/HPLC (e.g., cyclodextrin columns).
- Kinetic profiling : Monitor reaction rates via in situ ATR-IR to distinguish catalytic vs. solvent effects.
- Control experiments : Compare activity with non-functionalized ionic liquids (e.g., EMIM acetate) to isolate the role of the 2-aminopropanoate group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
